1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+
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Overview
Description
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, ensuring high purity and yield. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the Fmoc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is widely used in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This mechanism is crucial in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Uniqueness
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ stands out due to its specific indole structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGKVXOFHQHCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566149-63-0 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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